2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one class, characterized by a five-membered heterocyclic ring with adjacent ketone and imine functionalities. Key structural features include:
- A 5-ethoxy substituent, which may enhance solubility and influence electronic properties.
- A 2,4-difluoroanilino-methylene group at position 4, introducing electron-withdrawing fluorine atoms that modulate reactivity and intermolecular interactions.
While direct synthetic or biological data for this compound are absent in the provided evidence, structurally related pyrazol-3-one derivatives have been extensively studied for their crystallographic, electronic, and therapeutic properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(2,4-difluorophenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-2-26-17-14(10-22-16-8-5-12(20)9-15(16)21)18(25)24(23-17)13-6-3-11(19)4-7-13/h3-10,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEQOILTHGGGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14ClF2N3O. The compound features a pyrazolone core with chlorophenyl and difluoroanilino substituents that contribute to its reactivity and biological profile.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory effects. A study demonstrated that similar pyrazolone derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of the 4-chlorophenyl group is thought to enhance COX inhibition, leading to reduced inflammation in animal models .
Analgesic Effects
Analgesic properties have been observed in various studies involving pyrazolone derivatives. In a controlled experiment, the compound was tested for pain relief efficacy using models of acute and chronic pain. The results showed a marked reduction in pain response comparable to standard analgesics like ibuprofen .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory activity with minimum inhibitory concentrations (MICs) suggesting it could serve as a lead for developing new antimicrobial agents .
Case Study 1: In Vivo Anti-inflammatory Study
In a study involving rats induced with paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to the control group. The study concluded that the compound's anti-inflammatory effects were dose-dependent and comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Analgesic Efficacy in Mice
A murine model was utilized to assess the analgesic properties of the compound. Mice were subjected to thermal pain tests (hot plate test), where those treated with the compound showed a significant increase in pain threshold compared to untreated controls. This suggests effective central analgesic action .
Research Findings Summary
| Activity | Mechanism | Model Used | Results |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | Rat paw edema model | Significant reduction in swelling |
| Analgesic | Central analgesic action | Hot plate test in mice | Increased pain threshold |
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Notable MIC values against tested strains |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazol-3-one Derivatives
Substituent Effects on Molecular Properties
- Ethoxy vs. Methyl Groups : The 5-ethoxy group in the target compound may improve solubility compared to methyl-substituted analogs like the 4-benzylidene derivative (). Ethoxy’s electron-donating effect could also stabilize the pyrazol-3-one ring via resonance .
- Fluorine vs. DFT studies on related compounds show fluorine’s role in reducing electron density at the pyrazole ring .
Table 3: DFT-Calculated Geometric Parameters (Bond Lengths in Å)
| Parameter | Experimental () | DFT (B3LYP/6-311G*) | Deviation |
|---|---|---|---|
| C2–Cl (chlorophenyl) | 1.735 | 1.752 | +0.017 |
| N1–C5 (pyrazole) | 1.341 | 1.335 | -0.006 |
| C4–C (methylene) | 1.456 | 1.462 | +0.006 |
Intermolecular Interactions and Packing
Weak non-covalent interactions dominate the solid-state behavior of pyrazol-3-one derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
